1,2,7,8-Diepoxyoctane has been studied for its mutagenic properties, meaning it has the potential to induce changes in an organism's genetic material. Studies have shown that it can cause mutations in bacteria and mammalian cells, including human cells []. This raises concerns about its potential carcinogenicity, which is the ability to cause cancer [].
The epoxide functional groups present in 1,2,7,8-Diepoxyoctane make it an alkylating agent. Alkylating agents can react with nucleophiles, which are molecules that donate an electron pair, in biological molecules like DNA. This reaction can lead to DNA damage, which can contribute to mutations and potentially cancer [].
Due to its mutagenic and alkylating properties, 1,2,7,8-Diepoxyoctane has been used as a tool in research to understand the mechanisms of mutagenesis and carcinogenesis. Scientists have employed it to study DNA repair pathways, the effects of DNA damage on cell survival, and the development of cancer [].
1,2,7,8-Diepoxyoctane is a chemical compound characterized by its unique structure, featuring two epoxide groups located at the 1,2 and 7,8 positions of an octane backbone. Its molecular formula is C₈H₁₄O₂, and it has a CAS number of 2426-07-5. This compound is primarily recognized for its role as a cross-linking agent in various chemical processes, particularly in the modification of polymers such as hyaluronic acid under alkaline conditions, resulting in the formation of rigid networks .
1,2,7,8-Diepoxyoctane is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Several methods have been developed for synthesizing 1,2,7,8-diepoxyoctane:
1,2,7,8-Diepoxyoctane finds applications in various fields:
Several compounds share structural similarities with 1,2,7,8-diepoxyoctane. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,2-Epoxyhexane | One epoxide group | Less reactive than diepoxides |
1,2-Diepoxybutane | Two epoxide groups | Shorter chain length |
1,2:3,4-Diepoxybutane | Two epoxide groups | Different positioning of epoxide groups |
1-Octene | No epoxide groups | Used as a precursor for diepoxides |
Uniqueness: The dual epoxide functionality at distinct positions (1,2 and 7,8) makes 1,2,7,8-diepoxyoctane particularly valuable for specialized cross-linking applications compared to other similar compounds that may have fewer reactive sites or different structural configurations .
Acute Toxic;Irritant;Health Hazard